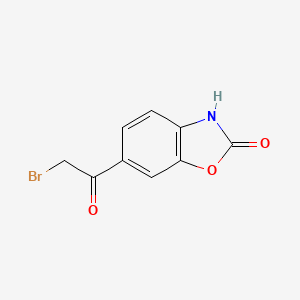

6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and the conditions under which it is reacted. A study discusses the chemical reactions of 3-(bromoacetyl)coumarins as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .Aplicaciones Científicas De Investigación

Antibacterial Activity

6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential in synthesizing compounds with significant antibacterial activity. For instance, derivatives of this compound demonstrated strong inhibition activity against bacteria such as Enterococcus faecalis and Pseudomonas aeruginosa (Abdel-Aziem, Baaiu, & El-Sawy, 2021). Additionally, other derivatives showed effectiveness against Gram-positive bacteria, particularly Micrococcus luteus (Łączkowski, Misiura, Biernasiuk, Malm, & Grela, 2014).

Biological Activities

Derivatives of 6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one have been synthesized with a range of biological activities. Compounds like 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone exhibited potent immunosuppressive and immunostimulatory effects on immune cells, besides showing cytotoxicity against various cancer cells (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Lipophilicity Studies

Research has been conducted on the lipophilicity and hydrophobic surface area of 1,3-benzoxazol-2(3H)-one derivatives, which includes studies related to compounds like 6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one. These studies are crucial for understanding the absorption and distribution characteristics of these compounds in biological systems (Skibiński, Sławik, & Kaczkowska, 2011).

Heterocyclic Synthesis

This compound is also significant in the synthesis of various heterocyclic compounds. For instance, its derivatives have been used in the synthesis of novel heterocycles with benzofuran, indazole, thiazole, and coumarin moieties, which are of interest in the development of new pharmaceuticals (Bilokin & Gella, 1998).

Conjugation in Biochemistry

It has been utilized in the conjugation of macrocyclic chelators to antibodies, an important step in the development of targeted therapies and diagnostic tools in medicine (Mccall, Diril, & Meares, 1990).

Propiedades

IUPAC Name |

6-(2-bromoacetyl)-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c10-4-7(12)5-1-2-6-8(3-5)14-9(13)11-6/h1-3H,4H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMALGHVGWLGXGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)CBr)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2375038.png)

![2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2375047.png)

![[2-(4-Butylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2375052.png)

![N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2375055.png)

![3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2375057.png)

![3-[1-(2-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2375058.png)

![tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B2375060.png)

![4-[1,2,3]Triazol-1-yl-cyclohexanone](/img/structure/B2375061.png)